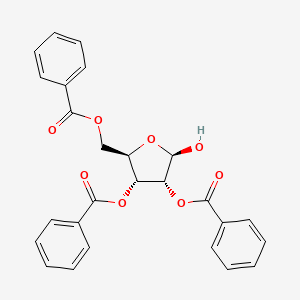

beta-D-Ribofuranose 2,3,5-tribenzoate

Übersicht

Beschreibung

Beta-D-Ribofuranose 2,3,5-tribenzoate: is a ribose-derived compound commonly used in the synthesis of nucleosidesThis compound is characterized by its three benzoate groups attached to the ribofuranose ring, making it a valuable intermediate in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Ribofuranose 2,3,5-tribenzoate involves multiple steps. One common method starts with ribose, which undergoes methylation using thionyl chloride and methyl alcohol at low temperatures (0–5°C) for 10 to 15 minutes. The reaction mixture is then stirred for 8 hours. Following this, ethyl acetate, pyridine, and potassium carbonate are added, and the mixture is heated to 60–70°C while benzyl chloride is intermittently added. The resulting product is then isolated and further reacted with glacial acetic acid and acetic anhydride at -5 to 5°C for 5 hours to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions and the use of high-purity reagents to ensure the consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Beta-D-Ribofuranose 2,3,5-tribenzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The benzoate groups can be substituted with other functional groups under appropriate conditions.

Hydrolysis: The ester bonds in the compound can be hydrolyzed to yield the corresponding acids and alcohols.

Common Reagents and Conditions:

Trimethylsilyl trifluoromethanesulfonate (TMSOTf): Used in the silyl-Hilbert–Johnson reaction to further react this compound.

Acids and Bases: Used for deprotection reactions to form pure artificial nucleotides.

Major Products:

Artificial Nucleotides: Formed through the silyl-Hilbert–Johnson reaction and subsequent deprotection.

Wissenschaftliche Forschungsanwendungen

Synthesis Applications

Beta-D-Ribofuranose 2,3,5-tribenzoate serves as a precursor for synthesizing various nucleosides and nucleobases. Its structure allows for modifications that are crucial in developing antiviral and anticancer agents.

Case Study: Nucleoside Synthesis

One notable application is in the synthesis of Clofarabine, a purine nucleoside antimetabolite used to treat acute lymphoblastic leukemia. The synthesis involves the glycosylation of 7-deazapurines using beta-D-Ribofuranose derivatives as glycosyl donors. The reaction conditions and substituents significantly influence the yield and selectivity of the desired nucleoside products .

Pharmaceutical Applications

This compound is also employed in drug formulation and design due to its biological activity as an inhibitor of neutrophil adhesion. This property is particularly relevant in inflammatory diseases where neutrophil activation plays a critical role.

Case Study: Inhibitor Activity

Research has demonstrated that this compound can inhibit the adhesion of neutrophils to keyhole limpet hemocyanin. This suggests potential therapeutic applications in managing inflammatory responses and diseases characterized by excessive neutrophil activity .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of beta-D-Ribofuranose 2,3,5-tribenzoate primarily involves its role as an intermediate in nucleoside synthesis. The compound undergoes chemical transformations to form nucleosides, which are essential building blocks of nucleic acids. These nucleosides can then be incorporated into DNA or RNA, influencing various biological processes .

Vergleich Mit ähnlichen Verbindungen

Beta-D-Ribofuranose 1-acetate 2,3,5-tribenzoate: Another ribose-derived compound with similar applications in nucleoside synthesis.

Alpha-D-Ribofuranose 1,3,5-tribenzoate: A related compound used in similar synthetic processes

Uniqueness: Beta-D-Ribofuranose 2,3,5-tribenzoate is unique due to its specific configuration and the presence of three benzoate groups, which make it particularly useful in the synthesis of nucleosides and nucleotides. Its stability and reactivity under various conditions also contribute to its widespread use in scientific research and industrial applications .

Biologische Aktivität

Beta-D-Ribofuranose 2,3,5-tribenzoate is a ribose-derived compound known for its significant role in nucleoside synthesis. This article delves into its biological activity, synthesis, and applications, supported by various research findings and data tables.

Overview of this compound

Chemical Structure and Properties

- Molecular Formula : C26H22O8

- Molecular Weight : 462.4 g/mol

- CAS Number : 67525-66-0

This compound features three benzoate groups attached to the ribofuranose ring. This structural configuration enhances its utility as an intermediate in organic synthesis, particularly in the production of nucleosides and nucleotides.

The primary mechanism of action for this compound involves its conversion into nucleosides through various chemical transformations. These nucleosides are essential for the formation of DNA and RNA, influencing numerous biological processes including:

- Cellular metabolism

- Genetic information storage and transfer

- Regulation of cellular activities

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Starting Material : Ribose undergoes methylation.

- Reagents Used : Thionyl chloride and methyl alcohol are utilized at low temperatures.

- Reaction Conditions : The mixture is stirred for several hours and then heated with additional reagents like ethyl acetate and pyridine.

This compound can also be synthesized using Friedel-Crafts acylation methods which involve activating ribofuranoses as glycosylation reagents .

Biological Applications

This compound serves multiple roles in scientific research:

- Nucleoside Synthesis : It acts as a precursor for synthesizing various nucleosides that are crucial in biochemistry.

- Antiviral and Anticancer Research : The compound is being explored for its potential in developing antiviral agents and anticancer drugs.

- Biochemical Reagents : It is used in the production of biochemical intermediates necessary for various laboratory applications .

Research Findings

Recent studies have highlighted the biological activities associated with beta-D-Ribofuranose derivatives. For example:

- Antimicrobial Activity : Research indicates that derivatives of beta-D-Ribofuranose exhibit antimicrobial properties when tested against specific pathogens .

- Anticancer Properties : Some studies have reported that compounds derived from beta-D-Ribofuranose can inhibit cancer cell proliferation .

Case Study 1: Synthesis and Antimicrobial Activity

A study focused on synthesizing novel fluorinated phenothiazines from beta-D-ribofuranose derivatives demonstrated significant antimicrobial activity against selected strains. The synthesis involved treating phenothiazines with beta-D-ribofuranose 1-acetate 2,3,5-tribenzoate to yield ribofuranosides that showed promising results in vitro .

Case Study 2: Nucleotide Analog Development

Another investigation explored the use of this compound in creating nucleotide analogs. These analogs were tested for their efficacy against viral infections, showing potential as therapeutic agents due to their ability to mimic natural nucleotides during viral replication processes .

Comparative Analysis

| Compound Name | Molecular Formula | Molecular Weight | Applications |

|---|---|---|---|

| This compound | C26H22O8 | 462.4 g/mol | Nucleoside synthesis |

| Beta-D-Ribofuranose 1-acetate 2,3,5-tribenzoate | C28H24O9 | 504.48 g/mol | Intermediate for various reactions |

| Alpha-D-Ribofuranose 1,3,5-tribenzoate | C26H22O8 | 462.4 g/mol | Similar applications in synthesis |

Eigenschaften

IUPAC Name |

(3,4-dibenzoyloxy-5-hydroxyoxolan-2-yl)methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O8/c27-23(17-10-4-1-5-11-17)31-16-20-21(33-24(28)18-12-6-2-7-13-18)22(26(30)32-20)34-25(29)19-14-8-3-9-15-19/h1-15,20-22,26,30H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYJDSXEIXFNRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70986908 | |

| Record name | 2,3,5-Tri-O-benzoylpentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70986908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67525-66-0 | |

| Record name | NSC18736 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18736 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,5-Tri-O-benzoylpentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70986908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.